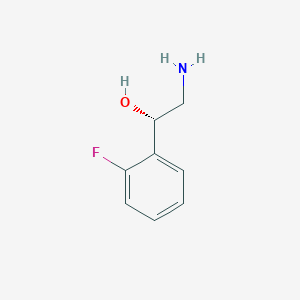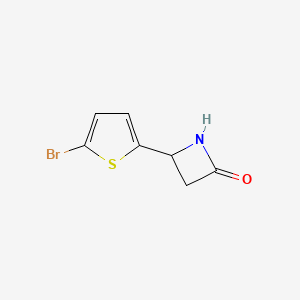![molecular formula C8H10N4S B15273795 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a ligand for adenosine receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves multi-component reactions. One efficient method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation in isopropyl alcohol at 20°C . This method is environmentally benign and delivers high yields in a short reaction time.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-promoted synthesis, which is highly efficient and environmentally friendly. This method uses catalysts such as SiO2–ZnBr2 and delivers the desired products in good yields (89–96%) in less than 6 minutes .
Análisis De Reacciones Químicas
Types of Reactions
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with adenosine receptors. It acts as an antagonist or inverse agonist at the A2A adenosine receptor, which is involved in various physiological processes, including cardiovascular and neurological functions . The binding of this compound to the receptor inhibits the production of cyclic AMP (cAMP), thereby modulating cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their inhibitory activity against cyclin-dependent kinases (CDKs), these compounds are structurally related and have similar pharmacological profiles.
Uniqueness
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for adenosine receptors. This makes it a promising candidate for further research in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C8H10N4S |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
2-propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H10N4S/c1-2-3-5-12-6-7(9)10-4-11-8(6)13-5/h4H,2-3H2,1H3,(H2,9,10,11) |
Clave InChI |
OFOYNBUKWHSELU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(N=CN=C2S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


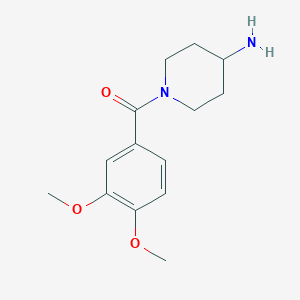

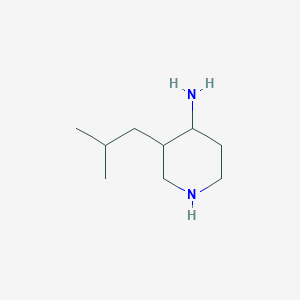
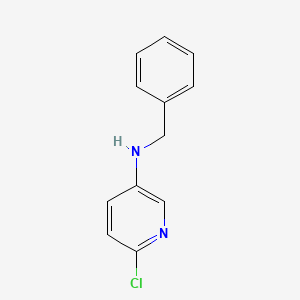
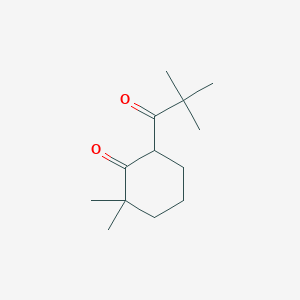
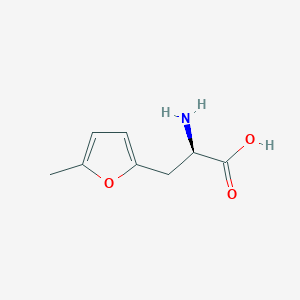
![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
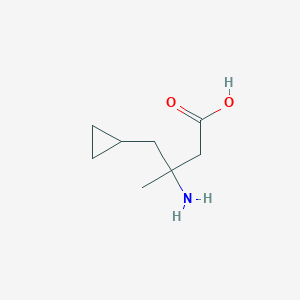
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
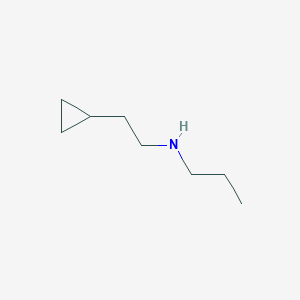
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)

